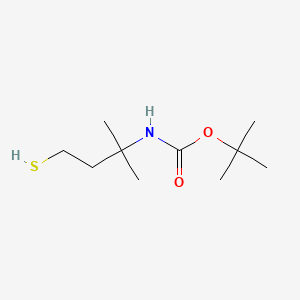
tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a sulfanyl-substituted butane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-4-sulfanylbutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The carbamate group can be substituted under acidic or basic conditions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) are typical.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of prodrugs. Its ability to release active amines under specific conditions makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the active amine, which can then interact with molecular targets. The compound’s sulfanyl group may also participate in redox reactions, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Benzyl carbamate: Another carbamate used in organic synthesis with different protecting group properties.
tert-Butyl-N-methylcarbamate: A methyl-substituted carbamate with distinct reactivity.
Uniqueness: tert-Butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate is unique due to its sulfanyl-substituted butane chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in redox chemistry.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-9(2,3)13-8(12)11-10(4,5)6-7-14/h14H,6-7H2,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCLCZCEALNMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
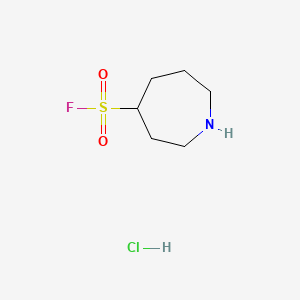
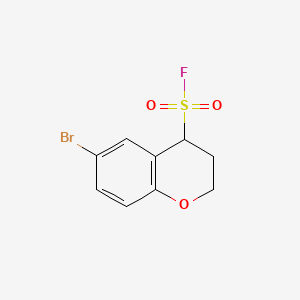
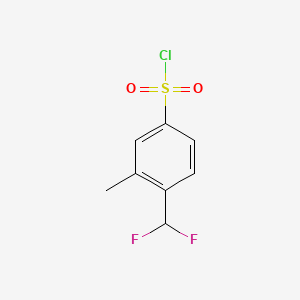
![4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine](/img/structure/B6606562.png)
![potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide](/img/structure/B6606574.png)
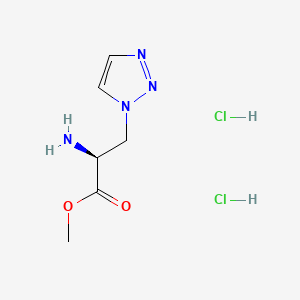
![tert-butylN-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B6606587.png)
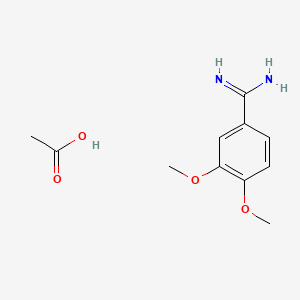
![tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate](/img/structure/B6606592.png)
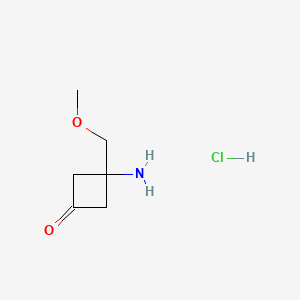
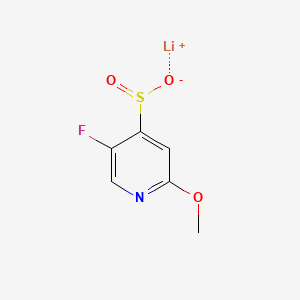
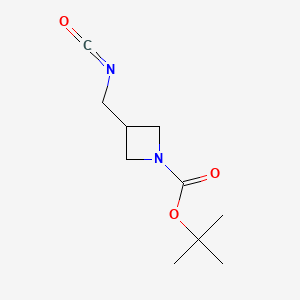
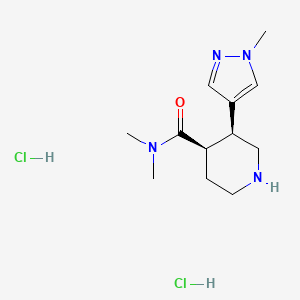
![methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate](/img/structure/B6606638.png)
